1-Methoxy-3-methyl-9H-carbazole
Overview
Description
Synthesis Analysis
The synthesis of 1-Methoxy-3-methyl-9H-carbazole derivatives involves advanced organic synthesis techniques. A highly efficient methodology for the preparation of N-methoxycarbazoles, including 1-Methoxy-3-methyl-9H-carbazole, has been described using palladium-catalyzed reactions of dibromobiphenyl compounds and methoxyamine, leading to various derivatives in good-to-moderate yields (Zhang, Huang, & Wang, 2020). Additionally, organocatalytic approaches in water have been developed for the direct synthesis of substituted carbazoles, showcasing green chemistry applications (Jaiswal, Biswas, Singh, & Samanta, 2013).
Molecular Structure Analysis
The molecular structure of 1-Methoxy-3-methyl-9H-carbazole and its derivatives has been analyzed using various spectroscopic techniques. X-ray single crystal diffraction studies have confirmed the structures of synthesized carbazole derivatives, providing insights into their molecular geometry and electronic structure (Ma, Dai, Qiu, Fu, & Ma, 2014).
Chemical Reactions and Properties
1-Methoxy-3-methyl-9H-carbazole participates in various chemical reactions, including palladium-catalyzed oxidative cyclizations and domino Michael–Henry reactions, leading to a range of functionalized carbazole derivatives with potential biological activities (Hesse, Krahl, Jäger, Kataeva, Schmidt, & Knölker, 2014). These reactions are crucial for the synthesis of complex carbazole alkaloids and their analogs.
Physical Properties Analysis
The physical properties of 1-Methoxy-3-methyl-9H-carbazole derivatives, including their thermal, photophysical, and electrochemical properties, have been extensively studied. Methoxy-substituted carbazoles display bright photoluminescences covering the blue to green spectra, indicating their potential application in organic electronics (Srour, Doan, da Silva, Whitby, & Witulski, 2016).
Scientific Research Applications
Synthesis and Chemical Properties
- Gram-Scale Synthesis : An efficient Au-catalyzed cyclization reaction was used for the gram-scale synthesis of various carbazole derivatives, including 7-methoxymukonal and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate (Ma et al., 2014).
- Synthesis of Antitumor Derivatives : Synthesis of 9-hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides, a series of antitumor olivacine derivatives, was explored starting from related carbazole compounds (Jasztold-Howorko et al., 1994).
Applications in Pharmacology
- Antitumor Activity : Certain carbazole derivatives, synthesized through complex chemical pathways, displayed significant antitumor activity in both in vitro and in vivo models (Jasztold-Howorko et al., 1994).
- Cytotoxic Constituents from Clausena lansium : Compounds including 6-methoxy-9H-carbazole-3-carboxylic acid, isolated from Clausena lansium, showed cytotoxicity against various human cancer cell lines (Jiang et al., 2014).
Material Science and Other Applications
- Bacterial Biotransformation : The bacterial transformation of various 9H-carbazole derivatives was analyzed, revealing the potential for biotechnological applications (Waldau et al., 2009).
- Synthesis of Novel Carbazole Derivatives : Carbazole conjugated with different aminophenols showed radical scavenging activity, indicating potential applications in antioxidant materials (Naik et al., 2010).
- Theranostic Applications : A carbazole-based cyanine was investigated as a theranostic agent for Alzheimer’s disease, demonstrating amyloid-β oligomerization inhibition and cognitive improvement in a mouse model (Li et al., 2018).
Future Directions
The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism . Therefore, the future directions of “1-Methoxy-3-methyl-9H-carbazole” could involve further exploration of its potential therapeutic applications .
properties
IUPAC Name |
1-methoxy-3-methyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDETUOZJFUNSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327415 | |
Record name | 1-Methoxy-3-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-methyl-9H-carbazole | |
CAS RN |
4532-33-6 | |
Record name | 1-Methoxy-3-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.